molecular formula C11H12ClNO3 B8620919 Ethyl 3-acetamido-4-chlorobenzoate

Ethyl 3-acetamido-4-chlorobenzoate

Cat. No. B8620919
M. Wt: 241.67 g/mol
InChI Key: SIUXGFWVMXJSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetamido-4-chlorobenzoate is a useful research compound. Its molecular formula is C11H12ClNO3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-acetamido-4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-acetamido-4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-acetamido-4-chlorobenzoate

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 3-acetamido-4-chlorobenzoate

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)8-4-5-9(12)10(6-8)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

SIUXGFWVMXJSAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

120 g (562 mmol) of 3-acetamido-4-chlorobenzoic acid were dissolved in 77 ml of DMF and stirred with 93.16 g (674 mmol) of potassium carbonate at 60° C. for 30 min. The mixture was then cooled, admixed with 91 g (590 mmol) of diethyl sulfate, and left with stirring at RT for 7 h. The batch was concentrated, the residue was stirred with 2 l of water, and the precipitated crystals were isolated by filtration with suction. They were washed with water and dried in a vacuum cabinet at 70° C. for 3 h.
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
93.16 g
Type
reactant
Reaction Step Two
Quantity
91 g
Type
reactant
Reaction Step Three

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